BenchChemオンラインストアへようこそ!

Ivarmacitinib

JAK-STAT pathway Kinase selectivity Immunology

Ivarmacitinib (SHR0302) is the preferred JAK1-selective inhibitor for researchers demanding precision over pan-JAK agents. With >10-fold selectivity for JAK1 over JAK2, it minimizes confounding JAK2/3 off-target effects inherent to tofacitinib and baricitinib, enabling cleaner dissection of JAK1-specific signaling. Validated across rheumatoid arthritis, atopic dermatitis, and ulcerative colitis clinical programs, it serves as a robust multi-indication reference compound for benchmarking novel candidates. Its well-characterized CYP3A4-mediated metabolism further qualifies it for DDI study design. Choose ivarmacitinib when pharmacological precision defines your experimental outcome.

Molecular Formula C18H22N8O2S
Molecular Weight 414.5 g/mol
CAS No. 1445987-21-2
Cat. No. B610830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvarmacitinib
CAS1445987-21-2
SynonymsSHR0302;  SHR-0302;  SHR 0302
Molecular FormulaC18H22N8O2S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5
InChIInChI=1S/C18H22N8O2S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27)/t10-,11+,12?
InChIKeyDNBCBAXDWNDRNO-FOSCPWQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ivarmacitinib (SHR0302) CAS 1445987-21-2: Baseline Overview and Key Characteristics


Ivarmacitinib (also known as SHR0302) is a novel, orally bioavailable small molecule that functions as a highly selective inhibitor of Janus kinase 1 (JAK1) . It is being developed and investigated for a range of immuno-inflammatory conditions, including rheumatoid arthritis, atopic dermatitis, ulcerative colitis, and alopecia areata [1]. As a next-generation JAK inhibitor, its design aims to improve upon the safety and tolerability profile of earlier, less selective agents within the same therapeutic class [2].

Ivarmacitinib (SHR0302) Procurement: Why Generic Substitution with Other JAK Inhibitors Fails


The JAK inhibitor class is not homogeneous; compounds differ significantly in their selectivity profile across the four JAK family members (JAK1, JAK2, JAK3, TYK2), which directly impacts their safety and efficacy [1]. Ivarmacitinib is engineered for high selectivity towards JAK1 over JAK2, with >10-fold selectivity . In contrast, other approved JAK inhibitors such as tofacitinib (JAK1/3) and baricitinib (JAK1/2) exhibit broader kinase inhibition profiles [2]. This pharmacological distinction is critical, as JAK2 inhibition is linked to on-target toxicities like anemia and neutropenia [3]. Consequently, substituting ivarmacitinib with a less selective or differently selective JAK inhibitor would alter the therapeutic index and cannot be assumed to be clinically equivalent. The specific, quantifiable evidence for ivarmacitinib's differentiation is provided in the following section.

Ivarmacitinib (SHR0302): A Product-Specific Quantitative Evidence Guide


Biochemical Selectivity Advantage: Ivarmacitinib's JAK1 Selectivity Compared to JAK2

Ivarmacitinib demonstrates a quantifiable selectivity for JAK1 over other JAK family members, a key differentiator from pan-JAK inhibitors. In biochemical assays, it exhibits a greater than 10-fold selectivity for JAK1 over JAK2 . This selectivity is further pronounced over JAK3 (77-fold) and TYK2 (420-fold). This profile aims to provide a safer therapeutic window by minimizing JAK2-related hematological side effects [1].

JAK-STAT pathway Kinase selectivity Immunology Inflammation

Clinical Efficacy in Rheumatoid Arthritis: Ivarmacitinib's ACR20 Response Rate in Phase III

In a 24-week Phase III clinical trial (NCT04333771) for patients with moderate-to-severe rheumatoid arthritis and an inadequate response to csDMARDs, ivarmacitinib demonstrated robust clinical efficacy. A significantly higher proportion of patients treated with ivarmacitinib 4 mg (70.4%) and 8 mg (75.1%) achieved an ACR20 response compared to placebo (40.4%) at week 24 (P<0.0001 for both doses) [1].

Rheumatoid Arthritis Clinical Trial ACR20 Efficacy

Real-World Switch Strategy: Ivarmacitinib vs. Tofacitinib in Alopecia Areata

A case report published in 2026 highlights the potential for a non-inferior or superior response when switching from tofacitinib, a JAK1/3 inhibitor, to ivarmacitinib, a highly selective JAK1 inhibitor [1]. A 26-year-old female with severe alopecia areata (SALT score 100) experienced only a suboptimal response to tofacitinib. Upon switching to ivarmacitinib, her SALT score improved significantly from 100 to 35, indicating substantial hair regrowth [1].

Alopecia Areata JAK inhibitor Switch Therapy Efficacy

Clinical Efficacy in Atopic Dermatitis: Ivarmacitinib's Improvement in IGA and EASI Scores

In a 16-week Phase III clinical trial for moderate-to-severe atopic dermatitis (AD), ivarmacitinib significantly improved disease severity. Approximately 40% of patients treated with ivarmacitinib achieved an Investigator Global Assessment (IGA) score of 0 or 1 (clear or almost clear), compared with only 9% in the placebo group. Similarly, about 60% of ivarmacitinib-treated patients achieved at least a 75% reduction in Eczema Area and Severity Index (EASI-75) score, versus 21.6% with placebo [1].

Atopic Dermatitis Clinical Trial IGA EASI Efficacy

Clinical Efficacy in Ulcerative Colitis: Ivarmacitinib's Phase II Clinical Remission Rates

In a Phase II study for moderate-to-severe active ulcerative colitis (UC), ivarmacitinib demonstrated significantly higher rates of clinical remission compared to placebo. At week 8, a greater proportion of patients receiving ivarmacitinib achieved clinical remission, defined by the Mayo score [1].

Ulcerative Colitis Clinical Trial Remission Efficacy

Ivarmacitinib (SHR0302): Best Research and Industrial Application Scenarios


Academic Research Requiring JAK1-Specific Pathway Interrogation

Ivarmacitinib is the preferred compound for in vitro and in vivo studies aimed at dissecting the specific role of JAK1 in immune cell signaling. Its >10-fold selectivity for JAK1 over JAK2 makes it a superior tool compared to first-generation, pan-JAK inhibitors like tofacitinib, as it minimizes confounding results from JAK2 or JAK3 inhibition. This precision is essential for basic science research seeking to link JAK1 activity to specific phenotypes without off-target pathway interference.

Preclinical Development of Therapies for Multiple Immuno-Inflammatory Indications

Ivarmacitinib serves as an ideal reference compound for benchmarking novel drug candidates across a wide spectrum of immuno-inflammatory diseases. Its validated efficacy in clinical trials for rheumatoid arthritis [1], atopic dermatitis [2], and ulcerative colitis [3] provides a robust, multi-indication benchmark. A drug developer can use ivarmacitinib's well-characterized clinical efficacy and safety profile to contextualize the performance of their own JAK1-targeting or non-JAK1-targeting compounds in relevant animal models.

Investigating JAK Inhibitor Failure and Switch Strategies

Researchers investigating the mechanisms of JAK inhibitor failure in diseases like alopecia areata or rheumatoid arthritis can leverage ivarmacitinib as a key tool for switch therapy studies. The case report demonstrating a successful switch from tofacitinib to ivarmacitinib [4] provides a direct rationale for investigating its differential pharmacology. This compound is uniquely positioned to help elucidate whether a lack of response is due to insufficient JAK1 inhibition or pathway escape mechanisms, guiding the development of next-generation therapies.

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Given the extensive Phase 1 clinical data available on ivarmacitinib's pharmacokinetics and its interactions with CYP enzymes [5], it is a well-characterized compound for designing DDI studies. Researchers can use it as a model substrate or inhibitor to study the impact of CYP3A4 induction/inhibition on JAK inhibitor exposure, thereby informing safer co-administration strategies with other medications in both research and clinical contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivarmacitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.